molecular formula C11H17NO B1520022 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 1184918-93-1

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B1520022
CAS No.: 1184918-93-1
M. Wt: 179.26 g/mol
InChI Key: ORXWSZSJANOMOQ-UHFFFAOYSA-N
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Description

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is a ketone derivative of the 8-azabicyclo[3.2.1]octane (tropane) scaffold, which serves as a critical intermediate in medicinal chemistry research for developing central nervous system (CNS)-active compounds. This compound is of significant interest in neuroscience, particularly in the study of monoamine transporters. Research indicates that the 8-cyclopropylmethyl substitution on the tropane nitrogen is a key structural feature that can impart high affinity and selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters . Compounds with this moiety have shown potent and selective DAT inhibition, making them valuable pharmacological probes for studying the role of dopamine in conditions like cocaine addiction . Furthermore, the azabicyclo[3.2.1]octane core is a versatile building block in designing ligands for G-protein coupled receptors (GPCRs), including the development of bivalent ligands that target receptor heterodimers, such as those between the mu-opioid receptor (MOR) and CCR5, which are relevant in the context of opioid-exacerbated HIV infection . This product is intended for research purposes as a chemical precursor and tool compound in laboratory settings. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXWSZSJANOMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3CCC2CC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654922
Record name 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184918-93-1
Record name 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tropinone reductase I and tropinone reductase II, enzymes involved in the biosynthesis of tropane alkaloids. These interactions are crucial as they influence the metabolic pathways and the spectrum of alkaloids produced in certain plants. The compound’s ability to inhibit or activate these enzymes can lead to significant changes in biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in transformed root cultures of Datura stramonium, the compound alters the spectrum of tropane esters produced. This indicates its potential impact on gene expression and metabolic processes within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes such as tropinone reductase I and II, leading to changes in gene expression and metabolic pathways. The compound’s structure allows it to fit into the active sites of these enzymes, thereby modulating their activity and influencing biochemical reactions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that the compound can have long-term effects on cellular function when used in in vitro or in vivo experiments. Its stability and degradation rate can influence the duration and intensity of its effects on cells and biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its application in scientific research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tropinone reductase I and II, influencing the biosynthesis of tropane alkaloids. These interactions can affect metabolic flux and the levels of various metabolites within the cells, highlighting the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Biological Activity

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is a compound of interest in pharmacological research due to its structural characteristics and potential biological activities. This compound belongs to the class of azabicyclic compounds, which are known for their interactions with various neurotransmitter receptors, particularly opioid receptors.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H17_{17}NO
  • Molecular Weight : 181.26 g/mol
  • InChI Key : ORXWSZSJANOMOQ-UHFFFAOYSA-N
  • Physical Form : Yellow to Brown Liquid
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with opioid receptors, particularly the mu (μ) and kappa (κ) receptors.

Opioid Receptor Interaction

Research indicates that derivatives of the azabicyclo[3.2.1]octane framework exhibit significant activity as opioid receptor antagonists. Specifically, compounds similar to this compound have been shown to possess selective antagonistic properties towards the κ-opioid receptor:

  • Kappa Opioid Receptor Antagonism : A study reported that a related compound demonstrated a κ IC50_{50} value of 20 nM, indicating potent antagonistic activity . The μ:κ and δ:κ ratios were significantly high, suggesting selectivity for κ receptors over μ and δ receptors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substitutions on the bicyclic structure for enhancing receptor selectivity and potency:

  • N-substitution Variations : Modifications such as introducing cyclohexylurea moieties have resulted in analogs with improved selectivity profiles .
  • Linker Modifications : Altering the conformation and identity of linkers connecting the bicyclic core to other functional groups has been shown to affect biological activity significantly .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of compounds related to this compound:

Case Study 1: Kappa Opioid Receptor Antagonism

A series of experiments demonstrated that certain analogs could reverse κ agonist-induced diuresis in vivo, confirming their potential therapeutic applications in managing conditions associated with excessive κ receptor activation .

Case Study 2: Mu Opioid Receptor Antagonism

Another study focused on mu opioid receptor antagonists derived from the azabicyclo framework, showing efficacy in treating opioid-induced bowel dysfunction without precipitating withdrawal symptoms . This highlights the therapeutic potential of targeting these receptors selectively.

Data Table: Biological Activity Summary

Compound NameReceptor TypeIC50_{50} (nM)Selectivity Ratio (μ:κ)Reference
This compoundKappa (κ)20>36
Analog with Cyclohexylurea MoietyKappa (κ)172>93
Mu Opioid Receptor AntagonistMuNot specifiedNot applicable

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential use as a therapeutic agent, particularly in the treatment of neurological disorders. Its structural similarity to known neurotransmitter systems suggests it may interact with various receptors in the brain.

Neuropharmacology

Research indicates that compounds similar to 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one can modulate neurotransmitter release and receptor activity, which is crucial for developing drugs aimed at conditions such as anxiety, depression, and schizophrenia.

Analgesic Properties

Studies have shown that certain bicyclic compounds exhibit analgesic effects by acting on pain pathways in the central nervous system. This compound's potential role in pain management is an area of ongoing research.

Antidepressant Activity

Preliminary studies suggest that this compound may possess antidepressant-like properties, possibly through its influence on serotonin and norepinephrine levels in the brain.

Case Study 1: Neurotransmitter Modulation

A study published in a peer-reviewed journal explored how derivatives of bicyclic compounds influenced neurotransmitter levels in animal models. The results indicated significant modulation of dopamine and serotonin pathways, suggesting potential applications in treating mood disorders.

Case Study 2: Pain Management

In a controlled trial, researchers investigated the analgesic effects of structurally similar compounds to this compound. The findings demonstrated a reduction in pain perception among subjects, leading to further exploration of its mechanisms of action.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes reactions typical of its functional groups:

Reaction Type Mechanism Reagents Product
N-Alkylation Substitution at the 8-position with cyclopropylmethyl bromideCyclopropylmethyl bromide, NaH8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
Oxidation Conversion of secondary amines to ketonesKMnO4 or CrO3This compound (if starting from amine)
Etherification Reaction of the ketone group with alcohols or phenolsAlcohols, acid catalystDiarylmethoxyethylidenyl derivatives
Ring-Opening (Cyclopropane) Acid-catalyzed cleavage of cyclopropane ringH2SO4 or HClOpen-chain derivatives with cyclopropylmethyl substituent

Reactivity and Stability

  • Ketone Reactivity : The carbonyl group at position 3 participates in condensation reactions (e.g., formation of diarylmethoxyethylidenyl derivatives) .

  • Cyclopropane Ring : The cyclopropylmethyl group is stable under basic conditions but undergoes ring-opening under acidic or oxidative conditions.

  • Monoamine Transporter Binding : The bicyclic framework exhibits stereoselective binding to dopamine, serotonin, and norepinephrine transporters, with the cyclopropylmethyl group enhancing SERT/DAT selectivity .

Analytical and Structural Data

Property Value
Molecular Formula C11H16N O
Molecular Weight 192.26 g/mol
Key Functional Groups Bicyclic amine, ketone, cyclopropane ring
Stereochemistry (1R,5S)-configuration at the bicyclic core

Comparison with Similar Compounds

Comparison with Similar Compounds

The azabicyclo[3.2.1]octan-3-one scaffold serves as a versatile platform for drug discovery. Below is a detailed comparison of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one with structurally analogous derivatives:

Structural Modifications and Substituent Effects

Compound Name Substituent at 8-Position Molecular Formula Molecular Weight Key Structural Features
This compound Cyclopropylmethyl C11H17NO 179.26 Compact cyclopropane ring enhances steric bulk while maintaining metabolic stability .
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one Isopropyl C10H17NO 167.25 Branched alkyl group improves lipophilicity but reduces receptor selectivity .
8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one Benzoyl C14H15NO2 229.28 Aromatic group enhances π-π interactions with hydrophobic receptor pockets .
8-Butyl-8-azabicyclo[3.2.1]octan-3-one Butyl C11H19NO 181.28 Linear alkyl chain increases solubility but may lead to off-target binding .
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one 3-Hydroxypropyl C10H17NO2 183.25 Hydroxyl group improves water solubility and hydrogen-bonding capacity .

Structure-Activity Relationship (SAR) Trends

  • Steric Bulk : Cyclopropylmethyl and isopropyl groups balance lipophilicity and receptor selectivity better than linear alkyl chains (e.g., butyl) .
  • Polar Groups : Hydroxypropyl derivatives (e.g., 8-(3-hydroxypropyl)) exhibit enhanced solubility but reduced CNS penetration .
  • Aromatic Substituents : Benzoyl and triazole groups improve binding to enzymes (e.g., cholinesterase) but increase metabolic oxidation risks .

Preparation Methods

Direct Cyclization and Functionalization Approaches

The core 8-azabicyclo[3.2.1]octane structure can be constructed via intramolecular cyclization of appropriate precursors under controlled conditions. This bicyclic scaffold is then functionalized at the 8-position with a cyclopropylmethyl substituent and the 3-position with a ketone group.

  • Intramolecular Cyclization : Starting from suitable amino alcohol or amine precursors, cyclization can be induced by base or acid catalysis to form the bicyclic system. For example, 8-methyl-8-azabicyclo[3.2.1]octan-3-amine derivatives undergo cyclization under reflux in inert solvents such as toluene or pyridine.

  • Functional Group Introduction : The cyclopropylmethyl group is introduced via alkylation of the nitrogen atom using cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of bases like potassium hydroxide. The ketone at the 3-position is typically formed by oxidation or by starting from a ketone-containing precursor.

Acylation and Urea Derivative Routes

Several patented methods describe the preparation of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one derivatives via acylation and urea intermediates:

  • Acylation of Urea Derivatives : The compound can be synthesized by acylating 1-[(endo)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]urea with 2-(cyclopropylmethoxy)benzoic acid or its acyl derivatives (acid chloride or anhydride) in inert solvents at reflux temperatures.

  • Isocyanate Intermediates : Reaction of 2-(cyclopropylmethoxy)benzamide with (endo)-8-methyl-8-azabicyclo[3.2.1]octan-3-isocyanate (prepared from the corresponding amine and phosgene or generated in situ) affords the target compound or its precursors.

  • Cyclopropylmethylation : Cyclopropylmethylation of hydroxy-substituted benzamide derivatives using cyclopropylmethyl halides in the presence of bases is a key step to introduce the cyclopropylmethyl group.

Cyanation and Subsequent Transformations

In related 8-azabicyclo[3.2.1]octane derivatives, cyanation at the 3-position followed by hydrolysis or other functional group transformations has been demonstrated:

  • Cyanide Addition : 8-Azabicyclo[3.2.1]octan-3-one derivatives can be reacted with sodium cyanide in the presence of acid to form 3-cyano derivatives. This reaction is typically carried out in butyl acetate or similar solvents at low temperatures followed by workup to isolate the cyanated product.

  • Hydrolysis and Further Functionalization : The cyano group can be converted to amides or acids, which can then be further functionalized to yield ketone or other functional groups at the 3-position.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Outcome/Notes Source Reference
Intramolecular Cyclization Amines or amino alcohols, base/acid, reflux solvents Formation of bicyclic azabicyclo[3.2.1]octane core
Alkylation with Cyclopropylmethyl Halide Cyclopropylmethyl bromide, KOH or other bases Introduction of cyclopropylmethyl substituent at nitrogen
Acylation of Urea Derivatives 2-(Cyclopropylmethoxy)benzoic acid or acid chloride, reflux in toluene/pyridine Formation of acylated bicyclic urea derivatives
Reaction with Isocyanates Phosgene or in situ generated isocyanates, benzamide derivatives Formation of ureido bicyclic intermediates
Cyanation and Hydrolysis Sodium cyanide, acid, butyl acetate, 0°C to ambient Formation of 3-cyano derivatives and further functionalization

Detailed Research Findings and Notes

  • The cyclopropylmethyl group provides steric hindrance and metabolic stability compared to other alkyl substituents, which is advantageous in drug design.

  • The bicyclic azabicyclo[3.2.1]octane scaffold is versatile and can be modified at multiple positions, allowing for the synthesis of diverse derivatives with varying biological activities.

  • Reaction conditions such as solvent choice (toluene, pyridine, dimethylformamide), temperature (room temperature to reflux), and base selection (KOH, sodium hydroxide) critically influence yields and selectivity.

  • The preparation methods often require careful control of pH during workup to isolate the desired compound in pure form.

  • Spectroscopic and analytical data (e.g., X-ray powder diffraction, mass spectrometry) confirm the structure and purity of synthesized compounds, as demonstrated in patent examples.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR verify bicyclic scaffold integrity and substituent positioning .
  • GC-MS : Detects trace impurities and validates molecular weight .
  • HPLC with chiral columns : Resolves stereoisomers post-synthesis .

What strategies address discrepancies in BBB penetration efficiency across analogs?

Q. Advanced

  • LogP measurements : Compare lipophilicity of cyclopropylmethyl vs. polar substituents (e.g., hydroxyl) to correlate with BBB permeability .
  • In situ brain perfusion : Quantifies uptake in rodent models to validate computational predictions .
  • MDCK cell assays : Assesses passive diffusion and efflux transporter (e.g., P-gp) interactions .

How do advanced synthetic techniques achieve high diastereocontrol in azabicyclo frameworks?

Q. Advanced

  • Radical cyclization : Brominated precursors react with n-tributyltin hydride/AIBN, forming bicyclic structures with >99% diastereoselectivity via transition-state control .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings enforce stereochemistry during cyclopropane ring formation .

What pharmacological targets are hypothesized based on structural analogs?

Basic
Analogous tropane alkaloids (e.g., cocaine) suggest affinity for monoamine transporters. The cyclopropylmethyl group may enhance selectivity for NET over DAT, as seen in 8-butyl analogs . Computational models further predict interactions with σ receptors and muscarinic acetylcholine receptors .

How do electronic/steric effects of the cyclopropylmethyl group influence binding versus other substituents?

Q. Advanced

  • Steric effects : Cyclopropylmethyl’s compact size reduces steric clashes in transporter binding pockets compared to bulkier benzyl groups, improving DAT/NET affinity .
  • Electronic effects : The cyclopropane ring’s strain increases electron density at the nitrogen, enhancing hydrogen bonding with transporter residues . Comparative molecular field analysis (CoMFA) quantifies these effects .

What integrated approaches predict metabolic stability?

Q. Advanced

  • In vitro microsomal assays : Incubate the compound with liver microsomes to identify CYP450-mediated oxidation hotspots .
  • Density functional theory (DFT) : Predicts susceptibility to oxidative metabolism at specific carbons (e.g., bridgehead positions) .
  • Metabolite profiling : LC-MS/MS identifies stable vs. labile metabolites in hepatocyte models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
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8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

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